molecular formula C15H20N2O3 B603822 N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 1225327-95-6

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B603822
CAS No.: 1225327-95-6
M. Wt: 276.33g/mol
InChI Key: GUHQNRUOLBIAND-UHFFFAOYSA-N
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Description

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a cyclopropyl group, two methoxy groups, and a carboxamide group attached to the tetrahydroisoquinoline core.

Preparation Methods

The synthesis of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroisoquinoline compounds .

Scientific Research Applications

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory, anti-viral, and anti-cancer activities . Additionally, it has applications in the development of new drugs and as a tool for studying biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar tetrahydroisoquinoline core but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of cyclopropyl, methoxy, and carboxamide groups, which contribute to its distinct biological activities and chemical properties.

Properties

CAS No.

1225327-95-6

Molecular Formula

C15H20N2O3

Molecular Weight

276.33g/mol

IUPAC Name

N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-19-13-7-10-5-6-17(15(18)16-12-3-4-12)9-11(10)8-14(13)20-2/h7-8,12H,3-6,9H2,1-2H3,(H,16,18)

InChI Key

GUHQNRUOLBIAND-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)NC3CC3)OC

Origin of Product

United States

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